4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine
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Overview
Description
4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a thiazole ring, a piperidine ring, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with a suitable alkylating agent.
Piperidine Ring Formation: The piperidine ring is formed by cyclization of a suitable precursor, such as a 1,5-diamine.
Coupling Reaction: The thiazole and piperidine rings are coupled using a carbonylation reaction to form the intermediate compound.
Thiomorpholine Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole and piperidine rings.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted thiomorpholine derivatives.
Scientific Research Applications
4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Thiomorpholine Derivatives: Compounds with the thiomorpholine ring are also studied for their pharmacological properties.
Uniqueness
4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine is unique due to its combination of three distinct rings, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS2/c1-12-15(22-13(2)17-12)11-18-5-3-4-14(10-18)16(20)19-6-8-21-9-7-19/h14H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPPZSOZIOHJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCCC(C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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